molecular formula C4H4Cl2N4O2 B12689013 Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione CAS No. 26248-98-6

Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione

Cat. No.: B12689013
CAS No.: 26248-98-6
M. Wt: 211.00 g/mol
InChI Key: JSWHIHQUAYRMHD-UHFFFAOYSA-N
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Description

Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide (TBHP) and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and solvents to optimize the reaction efficiency .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, further enhancing its chemical versatility.

Scientific Research Applications

Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of new materials with unique properties, such as flame-resistant materials and gelators .

Mechanism of Action

The mechanism of action of Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione include other imidazole derivatives, such as 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dithione and glycolurils .

Uniqueness: What sets this compound apart from other similar compounds is its unique dichloro substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

CAS No.

26248-98-6

Molecular Formula

C4H4Cl2N4O2

Molecular Weight

211.00 g/mol

IUPAC Name

4,6-dichloro-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C4H4Cl2N4O2/c5-9-1-2(8-3(11)7-1)10(6)4(9)12/h1-2H,(H2,7,8,11)

InChI Key

JSWHIHQUAYRMHD-UHFFFAOYSA-N

Canonical SMILES

C12C(NC(=O)N1)N(C(=O)N2Cl)Cl

Origin of Product

United States

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